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The N-acylpiperidine moiety, a simple yet remarkably versatile chemical scaffold, represents a
cornerstone in the fields of natural product chemistry and medicinal drug discovery.[1] This
structure consists of a six-membered piperidine ring where the nitrogen atom is functionalized
as an amide.[2][3] While deceptively simple in its architecture, this arrangement gives rise to a
vast family of compounds with a profound range of biological activities.[1]

Naturally occurring N-acylpiperidines are most famously found as alkaloids in plants of the
Piper genus, such as black pepper (Piper nigrum) and long pepper (Piper longum).[4][5][6][7]
The quintessential example, piperine, is responsible for the characteristic pungency of black
pepper and has been a subject of scientific inquiry for over two centuries.[4][5] Beyond these
natural origins, the piperidine ring itself is a privileged structure in pharmacology, appearing in
numerous classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer
agents.[1][8][9]

This guide provides a comprehensive technical overview for researchers, scientists, and drug
development professionals. It traces the journey of N-acylpiperidine compounds from their
historical discovery and isolation to their modern synthesis, pharmacological evaluation, and
clinical significance. We will explore the intricate relationship between their structure and
biological function, detail key synthetic methodologies, and examine their therapeutic potential.

Part 1: Discovery and Historical Milestones
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The story of N-acylpiperidines is inextricably linked to the exploration of natural products. The
timeline below highlights the key events that established this class of compounds as a
significant area of chemical and medical research.

The Genesis: Isolation of Piperine

The journey began in 1819 when Danish chemist Hans Christian @rsted first isolated a
crystalline substance from the fruits of Piper nigrum (black pepper).[4] He named this
compound "piperine." This discovery marked the first identification of a pure N-acylpiperidine
alkaloid and laid the groundwork for future investigations into the chemistry of spices. Piperine
was later also identified in other related species, including long pepper (Piper longum).[4]

Structural Elucidation and Early Synthesis

Following its isolation, the next major challenge was determining piperine's chemical structure.
Decades of chemical degradation studies and analysis culminated in the correct structural
proposal. The final piece of the puzzle was confirmed in 1894 when German chemist Albert
Ladenburg reported the first total synthesis of piperine.[10] This landmark achievement not only
verified the structure but also demonstrated that complex natural products could be constructed
in the laboratory, a pivotal moment in the history of organic chemistry.

Expanding the Natural Product Family

As analytical techniques advanced, chemists began to uncover a diverse array of N-
acylpiperidine alkaloids from various Piper species. For instance, pipermethystine, 3a,4a-
epoxy-5p3-pipermethystine, and awaine were later isolated from the kava plant (Piper
methysticum), a species known for its traditional use in ceremonial drinks.[11] These
discoveries revealed nature's ability to subtly modify the core N-acylpiperidine scaffold to
generate a wide spectrum of compounds. Dozens of other amide alkaloids have since been
isolated from numerous Piper species, each with unique structural features and potential
biological activities.[7][12]
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Caption: A timeline of major milestones in N-acylpiperidine history.

Part 2: Pharmacology and Diverse Mechanisms of
Action

N-acylpiperidine compounds exhibit a remarkable spectrum of pharmacological activities,
impacting numerous biological pathways and targets. This versatility has made them a subject

of intense interest in drug development.

Broad-Spectrum Biological Activity
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The biological effects of N-acylpiperidines are vast and varied, including:

» Anticancer Properties: Piperine and its synthetic analogs have demonstrated potent
anticancer activity against a range of cancer types, including breast, lung, prostate, and
gastric cancers.[13]

« Anti-inflammatory Effects: Many N-acylpiperidines, including piperine, exhibit significant anti-
inflammatory activity.[5][14]

» Neuropharmacological Effects: Derivatives have been developed as potent inhibitors of
acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[15][16] Others
act as agonists or antagonists at various neuronal receptors.[17][18][19]

» Bioavailability Enhancement: Piperine is perhaps most famous in modern pharmacology for
its ability to inhibit drug-metabolizing enzymes like CYP3A4 and the drug efflux transporter
P-glycoprotein.[20] This action enhances the bioavailability and efficacy of co-administered
drugs.

« Antimicrobial and Antifungal Activity: Compounds isolated from Piper species have shown
activity against various bacteria and fungi.[6][12]

Mechanisms of Action: A Deeper Look

The diverse activities of N-acylpiperidines stem from their ability to modulate multiple cellular
targets and signaling pathways.

1. Anticancer Mechanisms: The anticancer effects of piperine are multifactorial.[13] It can
induce apoptosis (programmed cell death) in cancer cells by:

o Generating Reactive Oxygen Species (ROS): This induces oxidative stress, damaging
cancer cells.

» Modulating Apoptotic Proteins: Piperine can downregulate anti-apoptotic proteins like Bcl-2
and upregulate pro-apoptotic proteins like Bax, shifting the balance towards cell death.

e Activating Caspases: This leads to the activation of the caspase cascade (caspase-3, -8, -9),
which executes the final stages of apoptosis.[13]
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« Inhibiting Key Signaling Pathways: It has been shown to inhibit critical cancer survival
pathways such as NF-kB, PI3K/Akt, and STAT-3.[13]
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Caption: Simplified anticancer signaling pathway modulated by piperine.
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2. Receptor Modulation: Synthetic N-acylpiperidine derivatives have been engineered to target
specific receptors with high affinity and selectivity.

o Opioid Receptors: N-piperidinyl indole analogs have been developed as potent and selective
agonists for the p-opioid receptor (MOR), showing potential as novel analgesics.[18]

» Histamine Receptors: N-aryl-piperidine derivatives have been synthesized as potent
agonists for the human histamine H3 receptor, a target for neurological disorders.[17]

 Nicotinic Acetylcholine Receptors (nAChRs): The N-benzylpiperidine motif has been
identified as a key pharmacophore for antagonists of the a7 nAChR, which could be useful in
conditions requiring modulation of cholinergic activity.[19]

Part 3: Structure-Activity Relationships (SAR)

Understanding the relationship between a molecule's structure and its biological activity is the
cornerstone of medicinal chemistry. SAR studies on N-acylpiperidines have provided critical
insights for designing more potent and selective drug candidates.

Key Structural Modifications and Their Impact

e The N-Acyl Chain: The nature of the acyl group is a primary determinant of activity. For
piperine, the (E,E)-1-(1,3-benzodioxol-5-yl)-5-oxopenta-1,3-dien-5-yl group is crucial for its
pungency and many of its biological effects.[2] Modifications to this chain, such as altering its
length, rigidity, or electronic properties, can dramatically change receptor affinity and efficacy.

« Substitution on the Piperidine Ring: Attaching different functional groups to the piperidine ring
can fine-tune a compound's properties. For example, in a series of N-piperidinyl indoles
targeting opioid receptors, the position of substitution on the indole moiety (2-position vs. 3-
position) was found to significantly affect both binding affinity and whether the compound
acted as a full or partial agonist.[21]

o The N-Substituent in Piperidine Analogs: In broader piperidine derivatives, the group on the
nitrogen atom is critical. For instance, in a series of acetylcholinesterase inhibitors, the
presence of an N-benzyl group was found to be essential for high-potency binding to the
enzyme's active site.[16]
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Quantitative SAR Data

The following table summarizes representative SAR data for a series of N-acyl-N-
phenylpiperazine analogs designed as inhibitors for Excitatory Amino Acid Transporters
(EAATSs), demonstrating how small structural changes can influence inhibitory potency.

R Group EAAT1 ICso EAAT2 ICso EAAT3 ICso
Compound cee s
Modification (M) (UM) (UM)
Screening Hit
Base Scaffold 10 40 30
(x)-exo-1
Analog A Modification 1 >100 >100 >100
Analog B Modification 2 5.2 25 15
Analog C Modification 3 12 55 40
(Data

conceptualized
from findings
reported in
studies on EAAT
inhibitors).[22]

This data illustrates that while some modifications abolish activity (Analog A), others can lead to
improved potency (Analog B). Such systematic exploration is vital for optimizing a lead
compound.

Part 4: Synthetic Methodologies

The ability to synthesize N-acylpiperidines and their analogs efficiently is crucial for research
and development. Several robust methods exist, ranging from classical organic reactions to
modern solid-phase techniques.

General Synthetic Strategies

o Direct Acylation of Piperidine: This is the most fundamental approach. It involves the reaction
of piperidine (or a substituted piperidine) with an activated carboxylic acid derivative, typically
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an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the HCI
byproduct.

o Amide Coupling Reactions: Standard peptide coupling reagents such as TBTU (O-
(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) can be used to form the
amide bond between a piperidine and a carboxylic acid under mild conditions.[22] This
method is particularly useful for complex or sensitive substrates.

e Solid-Phase Synthesis: For creating large libraries of analogs for screening, solid-phase
synthesis is highly effective. One reported strategy involves using a polymer-supported
amino acetal which cyclizes to form a transient N-acyliminium ion. This reactive intermediate
can then be trapped by a nucleophile to generate a 2-substituted piperidine, which is
subsequently cleaved from the resin.[23]

General Synthesis of N-Acylpiperidines

Reaction Conditions
(Base, Coupling Reagent, etc.)

Acylating Agent
(Acyl Chloride, Anhydride,
or Carboxylic Acid)

Piperidine
(or derivative)

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of N-acylpiperidines.

Experimental Protocol: Synthesis of N-Formylpiperidine

This protocol describes a straightforward and high-yielding synthesis of a simple N-
acylpiperidine via the reaction of piperidine with an organic acid ester.[24]

Objective: To prepare N-formylpiperidine from piperidine and methyl formate.
Materials:

e Piperidine (43 g)
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Methyl formate (30 g)

250 mL distillation flask with a feeding device

Oil bath for heating

Distillation apparatus
Procedure:

e Charging the Reactor: Add 43 grams of piperidine and 30 grams of methyl formate to a 250
mL distillation flask.[24]

» Reaction and Distillation: Heat the reaction mixture using an oil bath to a temperature
between 80-150°C.[24] During the reaction, methanol is formed as a byproduct and is
continuously removed from the reaction mixture by distillation.

e Monitoring: The reaction can be monitored by observing the cessation of methanol
distillation.

« |solation: Upon completion, the remaining crude product is N-formylpiperidine. The reported
yield of the crude product is approximately 57.4 grams.[24]

 Purification (Optional): For higher purity, the crude product can be distilled under reduced
pressure to yield pure N-formylpiperidine.[24]

Self-Validation: The success of the reaction is validated by the removal of the theoretical
amount of the alcohol byproduct (methanol). The purity of the final product can be confirmed by
gas chromatography (GC) or NMR spectroscopy, with expected purity >99% after distillation.
[24]

Part 5: Clinical Significance and Future
Perspectives

The translation of basic research on piperidine-containing compounds into clinical applications
is a testament to their therapeutic potential.
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Piperidine Scaffolds in Marketed Drugs

While simple N-acylpiperidines like piperine are primarily used in health supplements, the
broader piperidine class is a mainstay of the pharmaceutical industry.[1][8][9] A prominent
example is Donepezil, an acetylcholinesterase inhibitor used to treat Alzheimer's disease.[25]
Although its structure is more complex than a simple N-acylpiperidine, it features a core N-
benzylpiperidine moiety, highlighting the importance of this scaffold in designing centrally-acting
agents.[9][16] In clinical trials, Donepezil has been shown to significantly improve cognition and
global function in patients with mild to moderately severe Alzheimer's disease.[25]

Therapeutic Potential and Future Directions

The diverse pharmacology of N-acylpiperidines points to their potential in several key
therapeutic areas:

e Oncology: Given their ability to modulate key cancer signaling pathways, novel N-
acylpiperidine analogs are being explored as potential anticancer drugs, either as standalone
therapies or in combination with existing chemotherapeutics.[13]

» Neurodegenerative Diseases: The success of piperidine-based AChE inhibitors has spurred
further research into derivatives that can target other aspects of neurodegeneration, such as
neuroinflammation and protein aggregation.[9]

» Pain Management: The development of highly potent and selective p-opioid receptor
agonists based on the piperidine scaffold offers the promise of new analgesics with
potentially improved side-effect profiles.[18]

The future of N-acylpiperidine research lies in leveraging modern drug design techniques. The
use of computational modeling and high-throughput screening will allow for the rational design
of new analogs with enhanced selectivity and potency for specific biological targets.
Furthermore, exploring novel drug delivery systems, such as nanoparticle formulations, could
help overcome the bioavailability challenges associated with some lipophilic N-acylpiperidines,
unlocking their full therapeutic potential.[26]

References
» Piperine - Wikipedia.

© 2025 BenchChem. All rights reserved. 10/ 15 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9917539/
https://www.mdpi.com/1422-0067/24/3/2937
https://encyclopedia.pub/entry/40989
https://pubmed.ncbi.nlm.nih.gov/10332937/
https://encyclopedia.pub/entry/40989
https://pubmed.ncbi.nlm.nih.gov/2362265/
https://pubmed.ncbi.nlm.nih.gov/10332937/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8776707/
https://encyclopedia.pub/entry/40989
https://pubmed.ncbi.nlm.nih.gov/32852933/
https://pubmed.ncbi.nlm.nih.gov/33371546/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b125185?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Scholze, P, et al. (2019). Structure-activity-relationship study of N-acyl-N-phenylpiperazines
as potential inhibitors of the Excitatory Amino Acid Transporters (EAATS). PubMed Central.
Zhang, Z., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine
derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic &
Medicinal Chemistry.

El-Shazly, M., & Wink, M. (2022). Poisonous Piperidine Plants and the Biodiversity of
Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. PubMed
Central.

Sivanandham, V., et al. (2014). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs
using indium metal. Google Patents.

Rather, R. A., & Bhagat, M. (2022). Anticancer Applications and Pharmacological Properties
of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and
Therapeutic Perspectives. Frontiers in Pharmacology.

Rutjes, F. P. J. T., et al. (2002). Solid-Phase Synthesis of Piperidines by N-Acyliminium lon
Chemistry. European Journal of Organic Chemistry.

PubChem. Piperine. National Institutes of Health.

Wang, X. (1998). Preparation of N-formyl piperidine. Google Patents.

Organic Syntheses Procedure. Piperidine, 1-ethyl-.

Blaszczyk, B., & Gieldanowski, J. (1976). Pharmacologic Studies on Anti-Inflammatory
Activity of Di- And Triketopiperidine Derivatives. Archivum Immunologiae et Therapiae
Experimentalis.

Sivanandham, V., et al. (2014). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs
using indium metal. Google Patents.

Obeng, S., et al. (2021). Discovery and structure-activity relationships (SAR) of a novel class
of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. Bioorganic &
Medicinal Chemistry Letters.

Yuan, X., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of
Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective p Opioid
Receptor Agonists. ACS Chemical Neuroscience.

Slideshare. (2017). Piperine synthesis.

Viegas, C. Jr., et al. (2005). New selective acetylcholinesterase inhibitors designed from
natural piperidine alkaloids. Bioorganic & Medicinal Chemistry.

Oravec, M., et al. (2022). Synthesis and Critical View on the Structure-Activity Relationships
of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as
Antimycobacterial Agents. MDPI.

Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine
Derivatives. Encyclopedia.pub.

© 2025 BenchChem. All rights reserved. 11/15 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b125185?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in
Synthesis and Pharmacological Applications. International Journal of Molecular Sciences.
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in
Synthesis and Pharmacological Applications. PubMed.

Vedantu. Piperine: Structure, Chemical Properties & Uses Explained.

ResearchGate. Scheme 1. General strategy for the synthesis of piperidine derivatives.
Ohno, K., et al. (2012). Piperidine derivatives as nonprostanoid IP receptor agonists 2.
Bioorganic & Medicinal Chemistry Letters.

Gorgani, L., et al. (2017). Piperine-The Bioactive Compound of Black Pepper: From Isolation
to Medicinal Formulations. Comprehensive Reviews in Food Science and Food Safety.
ResearchGate. A Simple Synthesis of N-Alkylpiperazines.

Dragull, K., et al. (2003). Piperidine alkaloids from Piper methysticum. Phytochemistry.
Yamanishi, Y., et al. (1993). Novel piperidine derivatives. Synthesis and anti-
acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives.
Arzneimittel-Forschung.

ResearchGate. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological
Applications.

ResearchGate. (2021). Piperidine nucleus in the field of drug discovery.

de-los-Rios, C., et al. (2016). N-Benzylpiperidine Derivatives as a7 Nicotinic Receptor
Antagonists. ACS Chemical Neuroscience.

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in
Synthesis and Pharmacological Applications. MDPI.

Nagao, Y., et al. (2011). Piperidine derivatives as nonprostanoid IP receptor agonists.
Bioorganic & Medicinal Chemistry Letters.

ResearchGate. (2024). Piperine: A comprehensive review of methods of isolation,
purification, and biological properties.

Saleh, I., et al. (2018). Piper Species: A Comprehensive Review on Their Phytochemistry,
Biological Activities and Applications. PubMed Central.

de-los-Rios, C., et al. (2017). Methylpiperidinium lodides as Novel Antagonists for a7
Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology.

Liu, X., et al. (2014). Antifungal Compounds from Piper Species. PubMed Central.

OUCI. (2023). Piperidine-containing drugs and recently studied analogs — biological activity,
mechanism of action and synthetic cascades.

Doody, R. S. (1999). Clinical benefits of a new piperidine-class AChE inhibitor. European
Neuropsychopharmacology.

Moreira, D. L., et al. (2021). Ontogenetic Changes in the Chemical Profiles of Piper Species.
PubMed Central.

ResearchGate. Structures of some representative natural piperidine alkaloids.

© 2025 BenchChem. All rights reserved. 12 /15 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b125185?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

ResearchGate. New species of Piper studied since 1996.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications -
PMC [pmc.ncbi.nim.nih.gov]

2. Piperine | C17H19NO3 | CID 638024 - PubChem [pubchem.ncbi.nlm.nih.gov]
3. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
4. Piperine - Wikipedia [en.wikipedia.org]

5. Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in
Drug Discovery: Experimental Aspects - PMC [pmc.ncbi.nim.nih.gov]

6. Piper Species: A Comprehensive Review on Their Phytochemistry, Biological Activities
and Applications - PMC [pmc.ncbi.nim.nih.gov]

7. Ontogenetic Changes in the Chemical Profiles of Piper Species - PMC
[pmc.ncbi.nlm.nih.gov]

8. mdpi.com [mdpi.com]

9. encyclopedia.pub [encyclopedia.pub]

10. Piperine synthesis | PPTX [slideshare.net]

11. Piperidine alkaloids from Piper methysticum - PubMed [pubmed.ncbi.nlm.nih.gov]
12. Antifungal Compounds from Piper Species - PMC [pmc.ncbi.nim.nih.gov]

13. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A
Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC
[pmc.ncbi.nlm.nih.gov]

14. Pharmacologic studies on anti-inflammatory activity of di- and triketopiperidine
derivatives - PubMed [pubmed.ncbi.nim.nih.gov]

15. New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids -
PubMed [pubmed.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 13/15 Tech Support


https://www.benchchem.com/product/b125185?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9917539/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9917539/
https://pubchem.ncbi.nlm.nih.gov/compound/Piperine
https://alkaloids.alfa-chemistry.com/piperidine-alkaloids.html
https://en.wikipedia.org/wiki/Piperine
https://pmc.ncbi.nlm.nih.gov/articles/PMC9603787/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9603787/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6479398/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6479398/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8227164/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8227164/
https://www.mdpi.com/1422-0067/24/3/2937
https://encyclopedia.pub/entry/40989
https://www.slideshare.net/slideshow/piperine-synthesis/233064007
https://pubmed.ncbi.nlm.nih.gov/12711141/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3845523/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8776707/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8776707/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8776707/
https://pubmed.ncbi.nlm.nih.gov/944027/
https://pubmed.ncbi.nlm.nih.gov/944027/
https://pubmed.ncbi.nlm.nih.gov/15878668/
https://pubmed.ncbi.nlm.nih.gov/15878668/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b125185?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» 16. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-
4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nim.nih.gov]

e 17. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent
(partial) agonists for human histamine H3 receptor - PubMed [pubmed.ncbi.nim.nih.gov]

o 18. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl
Piperidine Analogues as Novel Highly Potent and Selective p Opioid Receptor Agonists -
PubMed [pubmed.ncbi.nlm.nih.gov]

« 19. N-Benzylpiperidine Derivatives as a7 Nicotinic Receptor Antagonists - PubMed
[pubmed.ncbi.nim.nih.gov]

e 20. Piperine: Structure, Chemical Properties & Uses Explained [vedantu.com]

o 21. Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-
piperidinyl indole-based nociceptin opioid receptor ligands - PMC [pmc.ncbi.nim.nih.gov]

e 22. Structure-activity-relationship study of N-acyl-N-phenylpiperazines as potential inhibitors
of the Excitatory Amino Acid Transporters (EAATS): improving the potency of a micromolar
screening Hit is not truism - PMC [pmc.ncbi.nlm.nih.gov]

e 23. repository.ubn.ru.nl [repository.ubn.ru.nl]
e 24, CN1091104C - Preparation of N-formyl piperidine - Google Patents [patents.google.com]

o 25. Clinical benefits of a new piperidine-class AChE inhibitor - PubMed
[pubmed.ncbi.nim.nih.gov]

o 26. Piperine-The Bioactive Compound of Black Pepper: From Isolation to Medicinal
Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Introduction: The Enduring Scaffold of the N-
Acylpiperidine Core]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b125185#discovery-and-history-of-n-acylpiperidine-
compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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